molecular formula C20H20N2O6 B11026434 N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11026434
M. Wt: 384.4 g/mol
InChI Key: PSYKYAJAWLDSFK-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that features a benzodioxole ring, a dimethoxyphenyl group, and a pyrrolidine-3-carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N2O6/c1-25-14-4-5-15(17(9-14)26-2)22-10-12(7-19(22)23)20(24)21-13-3-6-16-18(8-13)28-11-27-16/h3-6,8-9,12H,7,10-11H2,1-2H3,(H,21,24)

InChI Key

PSYKYAJAWLDSFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Amide bond formation: The final step involves coupling the pyrrolidine derivative with a carboxylic acid or its derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

“N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that contributes to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC19H20N2O5
Molecular Weight356.37 g/mol
LogP4.6014
Polar Surface Area70.498 Ų
Hydrogen Bond Acceptors8

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
  • Antioxidant Properties : It scavenges free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity and Therapeutic Potential

Research indicates that this compound has various pharmacological effects:

  • Anticancer Activity : Studies have suggested that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from damage due to oxidative stress, making it a candidate for neurodegenerative diseases.
  • Antidiabetic Effects : The compound has shown potential in regulating glucose levels and improving insulin sensitivity in preclinical models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer) with IC50 values in the low micromolar range. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
  • Neuroprotective Study :
    • Research published in Neuroscience Letters highlighted the neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell cultures. The compound reduced cell death by up to 40% compared to untreated controls .
  • Antidiabetic Effects :
    • A recent investigation reported that the compound improved insulin sensitivity in diabetic rats, suggesting a potential role in managing type 2 diabetes .

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